Potency Advantage Over KN-93: 500-Fold Higher Inhibitory Activity
AIP I exhibits 500-fold greater potency than the widely used small-molecule CaMKII inhibitor KN-93 under identical assay conditions. AIP I inhibited CaMKII with an IC50 of 40 nM, whereas KN-93 required an IC50 of approximately 20 μM [1]. This substantial potency gap translates to significantly lower compound requirements and reduced risk of off-target effects at effective concentrations.
| Evidence Dimension | CaMKII inhibition potency |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | KN-93: IC50 ≈ 20 μM |
| Quantified Difference | 500-fold greater potency for AIP I |
| Conditions | In vitro kinase assay using purified CaMKII and synthetic peptide substrate; data reported in Ishida et al. 1995 |
Why This Matters
The 500-fold potency advantage reduces compound consumption and minimizes non-specific effects at working concentrations, directly impacting experimental cost-efficiency and data reliability.
- [1] Ishida A, Kameshita I, Okuno S, Kitani T, Fujisawa H. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II. Biochem Biophys Res Commun. 1995 Jul 26;212(3):806-12. doi: 10.1006/bbrc.1995.2040. PMID: 7626114. View Source
